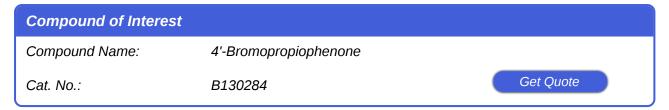


Commercial Availability and Technical Guide for 4'-Bromopropiophenone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromopropiophenone (CAS No. 10342-83-3) is a key starting material and intermediate in the synthesis of a variety of organic compounds, particularly those with applications in medicinal chemistry and materials science. Its chemical structure, featuring a bromine atom on the phenyl ring and a propiophenone moiety, makes it a versatile building block for introducing the 4-bromophenyl group into larger molecules. This guide provides an in-depth overview of its commercial availability, key chemical properties, and its application in the synthesis of compounds with therapeutic potential, such as inhibitors of neuronal degeneration and cannabinoid receptor 1 (CB1) antagonists.

Commercial Availability and Suppliers

4'-Bromopropiophenone is readily available from a wide range of commercial suppliers globally. These suppliers range from large, international chemical distributors to more specialized manufacturers, primarily located in China and India. The purity of the commercially available product typically ranges from 95% to over 99%, with prices varying based on the grade and quantity ordered. For specific pricing, it is recommended to request a quote directly from the suppliers.



Supplier Category	Notable Suppliers	Typical Purity	Geographic Availability
Global Distributors	Sigma-Aldrich (Merck), Alfa Aesar (Thermo Fisher Scientific), TCI Chemicals	≥95% to >99%	Worldwide
Manufacturers in China	3B Pharmachem, J & K SCIENTIFIC LTD., TAIYUAN RHF CO.,LTD., Hebei Chuanghai Biotechnology Co., Ltd.	98% to 99.5%	Global Shipping
Manufacturers in India	Ottokemi, Crams Technologies, Pratap Organics Pvt. Ltd.	95% to 98%	Global Shipping
Specialty Suppliers	Santa Cruz Biotechnology, Apollo Scientific, SynQuest Laboratories	≥98% to >99%	Worldwide

Physicochemical Properties

A summary of the key physicochemical properties of **4'-Bromopropiophenone** is provided in the table below. This data is compiled from various supplier technical data sheets.[1][2][3][4]



Property	Value	
CAS Number	10342-83-3	
Molecular Formula	C ₉ H ₉ BrO	
Molecular Weight	213.07 g/mol	
Appearance	White to light yellow crystalline powder	
Melting Point	45-47 °C	
Boiling Point	138-140 °C at 14 mmHg	
Purity (Typical)	98-99% (GC)	
Solubility	Slightly soluble in acetonitrile, chloroform, and methanol	

Experimental Protocols

4'-Bromopropiophenone is a valuable precursor in several important organic reactions. Below are detailed methodologies for key experiments.

Synthesis of 2-Amino-4-(4-bromophenyl)thiazole via Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a 2-aminothiazole derivative, a scaffold found in compounds investigated for the treatment of Alzheimer's disease.[5][6][7][8][9] The reaction involves the cyclization of an α -haloketone with a thiourea. **4'-Bromopropiophenone** can be converted to its α -bromo derivative in situ or in a preceding step.

Materials:

- 4'-Bromopropiophenone
- Thiourea
- Iodine (catalyst)



• Ethanol (solvent)

Procedure:

- In a round-bottom flask, dissolve **4'-Bromopropiophenone** (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
- Add a catalytic amount of iodine (0.1 equivalents).
- Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
- The precipitated solid is collected by filtration, washed with water, and dried.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the desired 2-amino-4-(4-bromophenyl)thiazole.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of **4'-Bromopropiophenone** with a boronic acid to form a C-C bond.[1][2][10][11][12] This reaction is fundamental in the synthesis of complex organic molecules, including potential CB1 antagonists.[13][14][15][16][17]

Materials:

- 4'-Bromopropiophenone
- An appropriate aryl or vinyl boronic acid (1.2 equivalents)
- Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
- A suitable phosphine ligand (e.g., SPhos, 0.04 equivalents)



- A base (e.g., potassium carbonate (K2CO3) or cesium fluoride (CsF), 2 equivalents)
- A solvent system (e.g., a mixture of 1,4-dioxane and water)

Procedure:

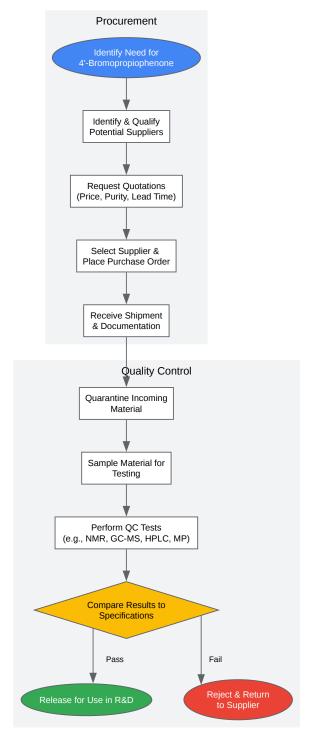
- To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add **4'-Bromopropiophenone** (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst, the ligand, and the base.
- Add the degassed solvent system to the flask.
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC or GC-MS
 analysis indicates the consumption of the starting material.
- After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Visualizations

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for the procurement and quality control of **4'-Bromopropiophenone** for research and development purposes.





Procurement and QC Workflow for 4'-Bromopropiophenone

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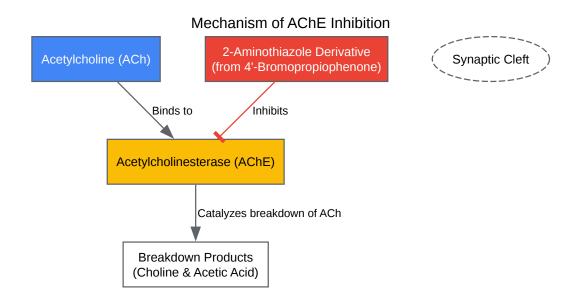
Caption: Workflow for procuring and ensuring the quality of **4'-Bromopropiophenone**.



Signaling Pathway Inhibition

The derivatives of **4'-Bromopropiophenone** have been investigated for their potential to modulate specific biological pathways.

- 1. Inhibition of Acetylcholinesterase in Alzheimer's Disease
- 2-Aminothiazole derivatives synthesized from **4'-Bromopropiophenone** can act as inhibitors of acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.



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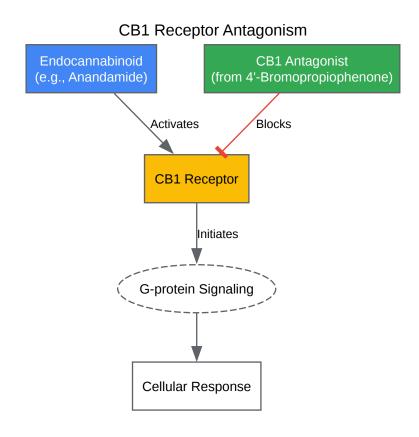
Caption: Inhibition of acetylcholinesterase by 2-aminothiazole derivatives.

2. Antagonism of the Cannabinoid Receptor 1 (CB1)

Certain compounds synthesized using **4'-Bromopropiophenone** as a starting material function as antagonists of the CB1 receptor. The CB1 receptor is a G-protein coupled receptor that,



when activated by endocannabinoids (like anandamide), leads to various physiological effects. CB1 antagonists block this activation, a mechanism explored for treating conditions such as obesity and addiction.



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